molecular formula C18H12N2O2 B7645865 N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide

N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide

货号 B7645865
分子量: 288.3 g/mol
InChI 键: PIGWOZAIKQWCKD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound is known to selectively inhibit the activity of the protein kinase BTK, which is involved in the signaling pathways of B-cells and other immune cells.

作用机制

The mechanism of action of N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide is based on its selective inhibition of the protein kinase BTK. BTK is a key regulator of B-cell receptor signaling and is essential for the survival and proliferation of B-cells. By inhibiting BTK activity, this compound can induce apoptosis (programmed cell death) in B-cells, leading to the suppression of the immune response and the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been shown to effectively inhibit BTK activity in various cell lines and animal models, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cells. In addition, this compound has been shown to have anti-inflammatory and immunosuppressive effects, which may be beneficial for the treatment of autoimmune diseases.

实验室实验的优点和局限性

N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for BTK inhibition, its favorable pharmacokinetic properties, and its ability to induce apoptosis in B-cells. However, the compound also has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

未来方向

There are several future directions for the research and development of N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide. One potential direction is to investigate the compound's efficacy and safety in combination with other drugs, such as chemotherapy or immunotherapy agents. Another direction is to explore the use of this compound in the treatment of other types of cancer and autoimmune diseases. Additionally, further studies are needed to better understand the mechanism of action and the potential side effects of the compound, as well as to optimize its pharmacokinetic properties and dosing regimen.

合成方法

The synthesis of N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide involves several steps, including the reaction of 3-ethynylaniline with 2-bromo-5-nitrobenzoic acid to form 3-ethynyl-5-nitrophenylamine, which is then reacted with 2-amino-5-methyl-1,3-oxazole to form the final product. The synthesis process is complex and requires careful control of reaction conditions, but it has been successfully optimized and scaled up for commercial production.

科学研究应用

N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has shown promising results in the treatment of various types of cancer, including chronic lymphocytic leukemia, mantle cell lymphoma, and multiple myeloma. It has also been investigated as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and lupus.

属性

IUPAC Name

N-(3-ethynylphenyl)-4-(1,3-oxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c1-2-13-4-3-5-16(10-13)20-18(21)15-8-6-14(7-9-15)17-11-19-12-22-17/h1,3-12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGWOZAIKQWCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。